molecular formula C4H8I2N2S B2602578 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 299895-86-6

5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B2602578
CAS RN: 299895-86-6
M. Wt: 369.99
InChI Key: BPWKLNJRHLOSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole derivative and has been found to have several interesting properties that make it a valuable tool for researchers. In

Mechanism of Action

The mechanism of action of 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine is not fully understood. However, it is believed that the compound acts by inhibiting the synthesis of essential proteins in microorganisms, leading to their death.
Biochemical and Physiological Effects
5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of several microorganisms, including Candida albicans, Escherichia coli, and Staphylococcus aureus. It has also been found to exhibit cytotoxicity against cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine in lab experiments is its potent antimicrobial activity. This makes it a valuable tool for researchers studying microorganisms. However, one of the limitations of the compound is its potential toxicity. Care should be taken when handling the compound, and appropriate safety measures should be followed.

Future Directions

There are several future directions for the study of 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine. One potential direction is the development of new antimicrobial agents based on the structure of the compound. Another potential direction is the study of the compound's cytotoxicity against cancer cells, which could lead to the development of new anticancer drugs. Additionally, the compound's mechanism of action could be further elucidated, leading to a better understanding of its potential applications in scientific research.

Synthesis Methods

The synthesis of 5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine involves the reaction of 2-aminothiazole with iodoacetic acid in the presence of a base such as potassium hydroxide. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the compound can be further improved by recrystallization.

Scientific Research Applications

5-(Iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine has been used in several scientific research applications. One of the most significant applications is in the field of medicinal chemistry. The compound has been found to exhibit potent antifungal and antibacterial activity, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

5-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IN2S/c5-1-3-2-7-4(6)8-3/h3H,1-2H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAJMMGUTXUNSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=N1)N)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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